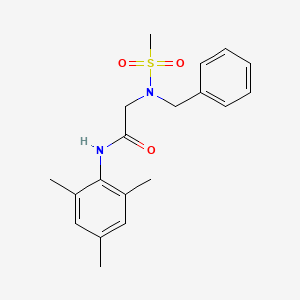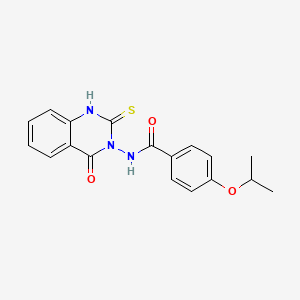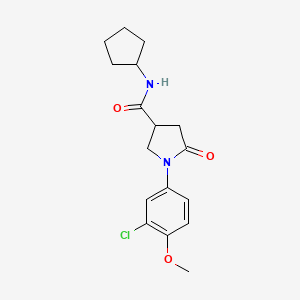![molecular formula C22H27N3O3S B4628908 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B4628908.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazoline derivatives, closely related to the compound , involves one-pot, three-component reactions starting from appropriate ketones, aldehydes, and hydrazinylbenzenesulfonamide as starting materials. A high yield of the final product can be achieved under controlled conditions, such as irradiation with specific microwave frequencies. For instance, the synthesis of a pyrazoline derivative achieved a high yield of 91%, indicating the efficiency of the synthesis process under optimal conditions (Putri et al., 2021).
Molecular Structure Analysis
Crystallographic studies and molecular docking are crucial for understanding the structural characteristics of pyrazoline derivatives. These studies can reveal the spatial arrangement and potential interaction sites of these molecules, which are essential for their biological activity. For example, molecular docking studies have shown that certain pyrazoline derivatives bind with significant affinity to target proteins, similar to known therapeutic agents, highlighting their potential as drug candidates (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The reactivity of these compounds often involves interactions with biological molecules, which can be elucidated through biochemical assays and computational studies. For instance, certain derivatives have shown inhibition of enzymes relevant to disease pathways, indicating their potential therapeutic applications. Additionally, the specific functional groups in these molecules contribute to their reactivity and interaction with biological targets, underlining the importance of their chemical structure in their biological activity (Gul et al., 2016).
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Properties
- A study explored the synthesis and characterization of derivatives that showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain. This suggests a potential for development into therapeutic agents with minimized side effects (Ş. Küçükgüzel et al., 2013).
Anticancer Applications
- The potential of derivatives as anticancer agents was highlighted through synthesis and molecular docking studies. One derivative demonstrated binding energy comparable to that of Doxorubicin, indicating its potential as an anti-breast cancer agent (Eka Marisa Putri et al., 2021).
Antiviral Activities
- Some derivatives exhibited modest inhibition of HCV NS5B RdRp activity, suggesting their potential use in developing treatments for HCV (Ş. Küçükgüzel et al., 2013).
Imaging Applications
- Radiosynthesis and in vivo evaluation of 11C-labeled derivatives were conducted for imaging COX-1 and COX-2 isoforms by positron emission tomography, although the suitability of these compounds as radioligands for in vivo biomarkers of COX enzymes was questioned due to non-specific binding (Y. Fujisaki et al., 2005).
Pain Management
- In a pathological pain model in mice, certain derivatives demonstrated anti-hyperalgesic action and anti-edematogenic effects without causing locomotive disorders, making them comparable to Celecoxib in an arthritic pain model (M. M. Lobo et al., 2015).
Propriétés
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-4-methoxy-N-(4-propan-2-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-5-24-15-14-19(23-24)16-25(20-8-6-18(7-9-20)17(2)3)29(26,27)22-12-10-21(28-4)11-13-22/h6-15,17H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGKXUVJRHSBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methylphenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4628835.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4628854.png)
![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)

![[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4628872.png)



![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)
![6-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4628924.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4628926.png)
![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)
